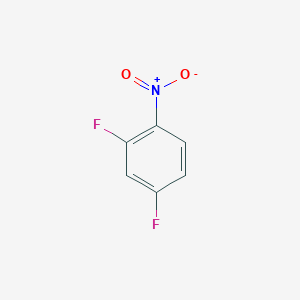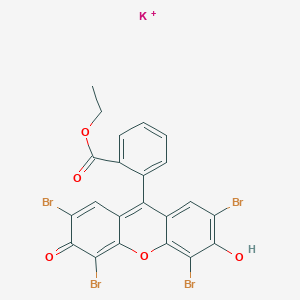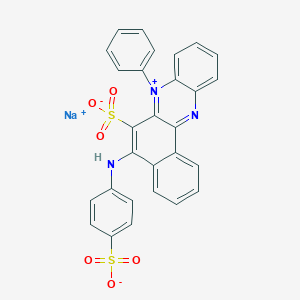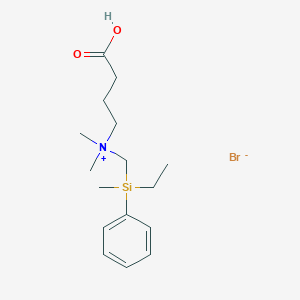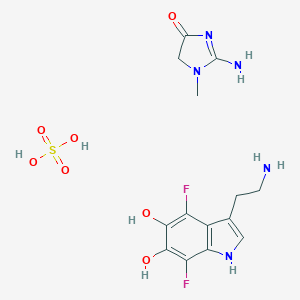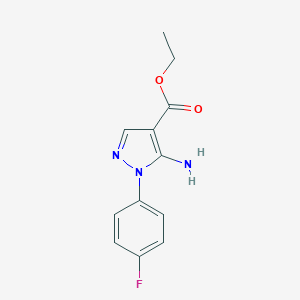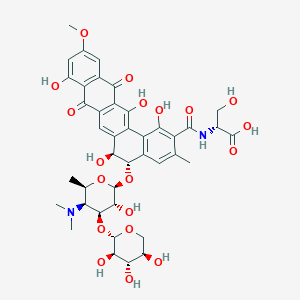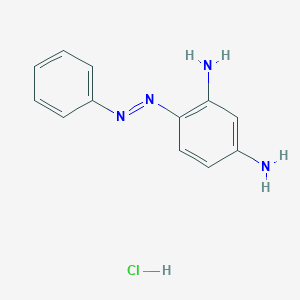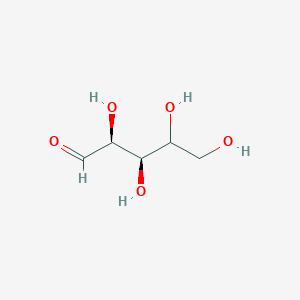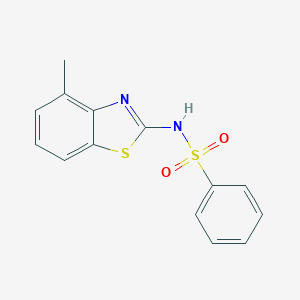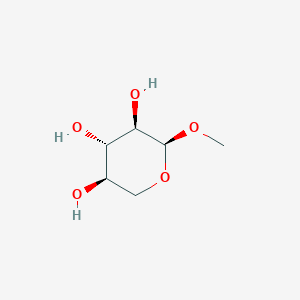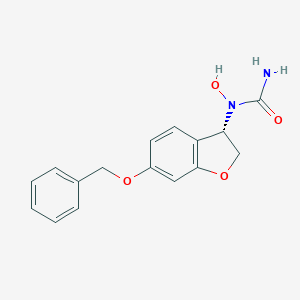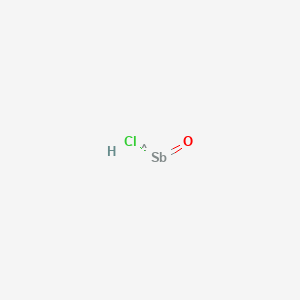
Antimony oxychloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Antimony oxychloride can be synthesized through the hydrolysis of concentrated solutions of antimony trichloride in water or hydrochloric acid. The reaction conditions must be carefully controlled to prevent the formation of other chloride oxides, such as Sb4O5Cl2 . Industrial production methods typically involve the controlled hydrolysis of antimony trichloride to ensure the purity and yield of the desired product .
Analyse Des Réactions Chimiques
Antimony oxychloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide (Sb2O5).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: It can react with other halides to form different antimony halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or carbon for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Antimony oxychloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of stibine, chlorooxo- involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, forming adducts with Lewis bases. This interaction can lead to the activation of certain chemical reactions, making it a valuable reagent in synthetic chemistry . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Antimony oxychloride can be compared with other similar compounds, such as:
Phosphine oxides: These compounds have similar applications but differ in their chemical properties and reactivity.
Arsine oxides: Like stibine oxides, arsine oxides are used in various chemical reactions but have different reactivity profiles.
Bismuthine oxides: These compounds are also used in synthetic chemistry but have unique properties that distinguish them from stibine oxides.
The uniqueness of stibine, chlorooxo- lies in its specific reactivity and the ability to form stable adducts with Lewis bases, making it a valuable reagent in various chemical processes .
Propriétés
Numéro CAS |
7791-08-4 |
|---|---|
Formule moléculaire |
ClHOSb |
Poids moléculaire |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
Clé InChI |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
SMILES canonique |
O=[Sb].Cl |
Key on ui other cas no. |
7791-08-4 |
Synonymes |
SbOCl, Antimony chloride oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


